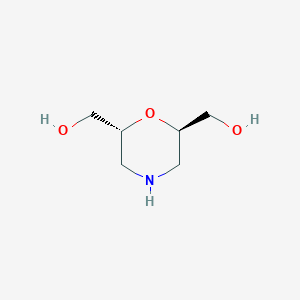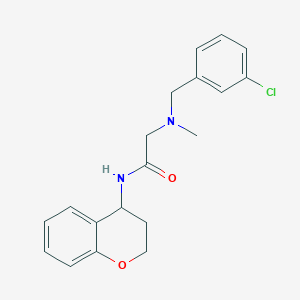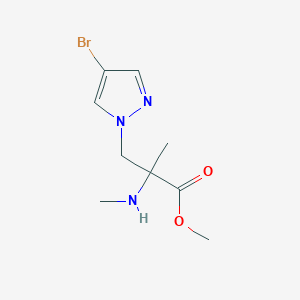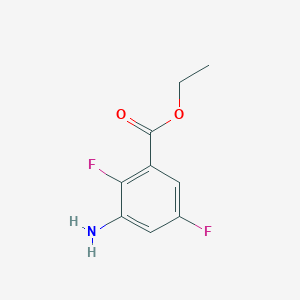
2,6-Morpholinedimethanol,(2R,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Morpholinedimethanol, (2R,6R)- is a chiral compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by the presence of a morpholine ring substituted with two hydroxymethyl groups at the 2 and 6 positions. The (2R,6R) configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Morpholinedimethanol, (2R,6R)- can be achieved through several synthetic routes. One common method involves the reduction of 2,6-diformylmorpholine using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the intermediate products .
Industrial Production Methods
Industrial production of 2,6-Morpholinedimethanol, (2R,6R)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Morpholinedimethanol, (2R,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding morpholine derivative using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of 2,6-diformylmorpholine or 2,6-dicarboxymorpholine.
Reduction: Formation of morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
2,6-Morpholinedimethanol, (2R,6R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,6-Morpholinedimethanol, (2R,6R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Morpholinedimethanol, (2S,6S)-: The enantiomer of 2,6-Morpholinedimethanol, (2R,6R)- with the opposite stereochemistry.
2,6-Diformylmorpholine: A precursor in the synthesis of 2,6-Morpholinedimethanol, (2R,6R)-.
2,6-Dicarboxymorpholine: An oxidation product of 2,6-Morpholinedimethanol, (2R,6R)-.
Uniqueness
2,6-Morpholinedimethanol, (2R,6R)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2R,6R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
[(2R,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
Clé InChI |
GETXODYPLYGMHT-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@@H](O[C@H](CN1)CO)CO |
SMILES canonique |
C1C(OC(CN1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)



![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)




![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)


